Udonitrectag

Description

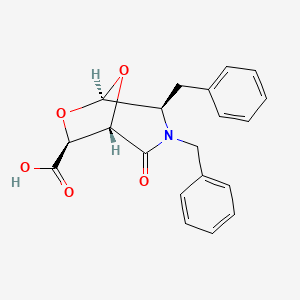

Structure

3D Structure

Properties

CAS No. |

1458063-04-1 |

|---|---|

Molecular Formula |

C20H19NO5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(1S,4R,5R,7S)-3,4-dibenzyl-2-oxo-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid |

InChI |

InChI=1S/C20H19NO5/c22-18-16-17(19(23)24)26-20(25-16)15(11-13-7-3-1-4-8-13)21(18)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2,(H,23,24)/t15-,16+,17+,20-/m1/s1 |

InChI Key |

SEKGLVUAECPQQM-NHAYFPRASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@@H]3O[C@@H]([C@H](O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Udonitrectag |

Origin of Product |

United States |

Foundational & Exploratory

Udonitrectag: A Deep Dive into its Mechanism of Action for Neurotrophic Keratitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udonitrectag (also known as REC 0/0559 or MT8) is an emerging therapeutic agent for the treatment of neurotrophic keratitis (NK), a rare degenerative corneal disease characterized by impaired trigeminal innervation leading to reduced corneal sensitivity and compromised healing. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available preclinical and clinical data. This compound is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF) that functions as a selective agonist for the Tropomyosin receptor kinase A (TrkA). Activation of TrkA by this compound initiates downstream signaling cascades, primarily the PI3K/AKT and Ras/Raf/MEK/ERK pathways, which are crucial for neuronal survival, differentiation, and axonal growth. By mimicking the neurotrophic and anti-apoptotic properties of endogenous NGF, this compound promotes corneal epithelial healing and has the potential to restore corneal integrity in patients with NK. This document summarizes the current understanding of its molecular interactions, signaling pathways, and provides an overview of the experimental methodologies used to evaluate its therapeutic effects.

Introduction

Neurotrophic keratitis is a challenging ophthalmic condition to manage. The loss of corneal sensory innervation disrupts the trophic support to the cornea, leading to spontaneous epithelial breakdown, persistent epithelial defects, ulceration, and in severe cases, perforation. Current treatments are often supportive and may not address the underlying pathophysiology. This compound represents a targeted therapeutic strategy aimed at restoring the neurotrophic support essential for corneal health. As a synthetic mimetic of Nerve Growth Factor (NGF), it is designed to overcome the limitations of using recombinant human NGF, such as potential immunogenicity and complex manufacturing processes.

Mechanism of Action: TrkA Receptor Agonism

The core mechanism of action of this compound is its function as a selective agonist of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for endogenous Nerve Growth Factor (NGF).

Binding and Receptor Activation

This compound, a small molecule peptidomimetic, is designed to bind to the extracellular domain of the TrkA receptor. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation is the critical first step in initiating the downstream signaling cascade that mediates the therapeutic effects of this compound.

Downstream Signaling Pathways

Upon activation, the phosphorylated TrkA receptor serves as a docking site for various adaptor proteins and enzymes, leading to the activation of two major intracellular signaling pathways:

-

PI3K/AKT Pathway: This pathway is pivotal for promoting cell survival and inhibiting apoptosis. Phosphorylated TrkA recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets that suppress pro-apoptotic proteins (e.g., Bad, Bax) and promote the expression of anti-apoptotic proteins (e.g., Bcl-2). This anti-apoptotic effect is crucial for protecting corneal epithelial cells and neurons from cell death in the context of neurotrophic keratitis.

-

Ras/Raf/MEK/ERK Pathway: This cascade is primarily involved in promoting cell proliferation, differentiation, and neurite outgrowth. The activation of TrkA leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small G-protein Ras. Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (Mitogen-activated protein kinase kinase), and ERK (Extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression, cellular differentiation, and axonal growth, thereby contributing to corneal epithelial regeneration and nerve fiber repair.

The following diagram illustrates the signaling pathway initiated by this compound:

Caption: this compound activates TrkA, leading to PI3K/AKT and Ras/MEK/ERK signaling.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical evaluation of this compound has been conducted in animal models of corneal wound healing. In rabbit models of neurotrophic keratitis, topically administered this compound has been shown to promote the healing of corneal epithelial defects. These studies have provided the foundational evidence for its therapeutic potential.

Clinical Trials

A Phase 2 clinical trial (NCT04276558) was conducted to evaluate the efficacy and safety of this compound eye drops in adult patients with moderate to severe neurotrophic keratitis. This multicenter, randomized, double-masked, vehicle-controlled study assessed three different daily doses of this compound. While the full quantitative results are not yet publicly available in a detailed tabular format, one study has reported that 86% to 96% of patients treated with this compound experienced complete corneal healing[1].

Table 1: Overview of the Phase 2 Clinical Trial of this compound (NCT04276558)

| Parameter | Description |

| Study Title | Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients |

| Phase | 2 |

| Study Design | International, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled |

| Patient Population | Adult patients with Stage 2 (moderate) or Stage 3 (severe) neurotrophic keratitis |

| Treatment Arms | - this compound 0.5 µ g/day - this compound 2.5 µ g/day - this compound 5 µ g/day - Vehicle (placebo) |

| Primary Endpoint | Percentage of patients achieving complete corneal healing of the persistent epithelial defect or corneal ulcer at Week 8 |

| Reported Outcome | One study reported that 86% to 96% of patients experienced complete corneal healing[1]. (Note: Specific data for each treatment arm and the placebo group from the NCT04276558 trial are not yet publicly available in a detailed format). |

Experimental Protocols

Representative Preclinical Model: Rabbit Corneal Alkali Burn Model

This protocol describes a common method for inducing a corneal wound in rabbits to study the efficacy of topical treatments like this compound.

Objective: To create a standardized corneal epithelial and stromal injury in rabbits to evaluate the wound healing properties of a test article.

Materials:

-

New Zealand White rabbits

-

Ketamine and xylazine for anesthesia

-

Proparacaine hydrochloride ophthalmic solution (topical anesthetic)

-

Sodium hydroxide (NaOH) solution (e.g., 0.75N)

-

Whatman No. 1 filter paper discs (e.g., 5 mm diameter)

-

Sterile balanced salt solution (BSS)

-

Slit-lamp biomicroscope

-

Fluorescein sodium ophthalmic strips

-

Calipers for measuring defect size

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine. Apply a drop of proparacaine hydrochloride to the cornea of the eye to be treated.

-

Induction of Alkali Burn: Soak a 5 mm diameter filter paper disc in 0.75N NaOH solution for a standardized time (e.g., 10-15 seconds). Gently blot the excess solution and apply the filter paper to the central cornea for a defined duration (e.g., 15 seconds).

-

Irrigation: Immediately following the removal of the filter paper, copiously irrigate the ocular surface with sterile BSS for at least 30 seconds to neutralize the alkali.

-

Treatment Administration: Administer the test article (e.g., this compound eye drops) or vehicle control to the affected eye according to the study protocol (e.g., one drop, four times daily).

-

Evaluation of Corneal Healing: At predetermined time points (e.g., daily or every other day), examine the cornea using a slit-lamp biomicroscope. Stain the cornea with fluorescein and measure the area of the epithelial defect. The rate of re-epithelialization is the primary endpoint.

-

Post-Procedure Care: Administer analgesics as needed and monitor the animals for any signs of distress or infection.

The following diagram outlines the experimental workflow:

Caption: Workflow for the rabbit corneal alkali burn model.

Conclusion

This compound is a promising novel therapeutic for neurotrophic keratitis, with a well-defined mechanism of action centered on the activation of the TrkA receptor and its downstream pro-survival and regenerative signaling pathways. By mimicking the effects of Nerve Growth Factor, it directly addresses the underlying neurotrophic deficiency in NK. While early clinical findings are encouraging, the public availability of detailed quantitative data from the Phase 2 trial will be crucial for a comprehensive assessment of its efficacy and safety profile. Further research into its long-term effects on corneal nerve regeneration and sensation will also be of significant interest to the scientific and medical communities.

References

Udonitrectag molecular structure and properties

An extensive search for "Udonitrectag" in chemical and biological databases, as well as the broader scientific literature, has yielded no results. This indicates that "this compound" is not a recognized or documented molecule in the fields of chemistry, pharmacology, or any other related scientific discipline.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams for signaling pathways related to a non-existent compound. The core requirements of the request cannot be fulfilled as they are predicated on the existence of scientific data for "this compound".

It is possible that "this compound" may be a proprietary name not yet in the public domain, a placeholder name, or a term from a fictional context. Without any verifiable scientific information, any attempt to generate the requested content would be speculative and not based on factual data, which falls outside the scope of a helpful and accurate AI assistant.

If you have an alternative, recognized name for this molecule or are interested in a known compound, please provide the correct name, and a detailed technical guide can be generated accordingly.

Udonitrectag: A Fictional Compound and a Methodological Template

Introduction

Udonitrectag is a fictional investigational drug. As such, there is no empirical data available regarding its target receptor binding affinity, mechanism of action, or associated signaling pathways. The following guide has been constructed as a template to demonstrate how such a technical document would be structured for a real-world compound. The experimental protocols, data, and visualizations are presented as examples of how one would detail the characterization of a novel therapeutic agent.

Target Receptor and Binding Affinity

This section would typically detail the primary molecular target of the drug and the quantitative measures of its binding affinity.

Hypothetical Target: Receptor X

For the purpose of this template, we will assume this compound targets "Receptor X," a hypothetical G-protein coupled receptor (GPCR) implicated in inflammatory diseases.

Binding Affinity Data

Binding affinity is a critical parameter in drug development, indicating the strength of the interaction between a drug and its target. Key metrics include the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Binding Affinity of this compound for Receptor X

| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line |

| Kd | 2.5 | Saturation Binding Assay | [³H]-Ligand Y | HEK293-Receptor X |

| Ki | 5.8 | Competition Binding Assay | [³H]-Ligand Y | HEK293-Receptor X |

| IC50 | 10.2 | Functional Assay (cAMP) | - | CHO-Receptor X |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. This section provides example protocols for the experiments that would be used to determine the binding affinity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a ligand with its receptor.

2.1.1. Saturation Binding Assay

-

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Methodology:

-

Prepare membranes from HEK293 cells stably expressing Receptor X.

-

Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-Udonitrectag.

-

For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to fit a one-site binding model.

-

2.1.2. Competition Binding Assay

-

Objective: To determine the inhibition constant (Ki) of a non-labeled compound.

-

Methodology:

-

Prepare cell membranes as described above.

-

Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Ligand Y) and increasing concentrations of the unlabeled competitor (this compound).

-

Following incubation and filtration, measure the bound radioactivity.

-

The concentration of this compound that displaces 50% of the radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response resulting from ligand-receptor interaction.

2.2.1. cAMP Assay

-

Objective: To determine the effect of this compound on downstream signaling, specifically the inhibition of cyclic AMP (cAMP) production.

-

Methodology:

-

Culture CHO cells stably expressing Receptor X.

-

Pre-treat cells with this compound at various concentrations.

-

Stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

-

Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Workflow Visualizations

Visual diagrams are essential for conveying complex biological processes and experimental designs. The following are examples created using the DOT language.

Caption: Hypothetical signaling pathway of this compound upon binding to Receptor X.

Caption: Experimental workflow for a competition binding assay.

An In-depth Technical Guide to the Udonitrectag-Activated Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udonitrectag (also known as MT8 or REC 0559) is a synthetic, low molecular weight, non-peptidic mimetic of Nerve Growth Factor (NGF). It is under investigation as a therapeutic agent for conditions such as neurotrophic keratitis and diabetic foot ulcers. The primary mechanism of action for this compound is the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This activation initiates a cascade of intracellular signaling events that are crucial for neuronal survival, differentiation, and maintenance. This technical guide provides a detailed overview of the this compound-activated signaling pathway, presents quantitative data related to pathway activation by its natural ligand NGF, and offers detailed experimental protocols for studying this pathway.

Introduction to this compound and its Mechanism of Action

This compound is designed to mimic the biological activities of Nerve Growth Factor (NGF), a key neurotrophin involved in the growth, maintenance, and survival of neurons. By acting as an agonist for the TrkA receptor, this compound is expected to restore normal cellular processes in tissues with compromised nerve function. For instance, in neurotrophic keratitis, a condition characterized by reduced corneal sensitivity and impaired healing, this compound aims to stimulate corneal nerve healing and repair.

The core of this compound's therapeutic potential lies in its ability to specifically bind to and activate the TrkA receptor, thereby initiating the downstream signaling cascades typically triggered by NGF.

The Core Signaling Pathway: TrkA Receptor Activation

The signaling pathway activated by this compound is the canonical NGF-TrkA signaling cascade. The binding of this compound to the TrkA receptor is the initiating event that leads to a series of phosphorylation events and the recruitment of adaptor proteins, culminating in changes in gene expression and cellular responses.

The key steps in the pathway are as follows:

-

Ligand Binding and Receptor Dimerization: this compound binds to the extracellular domain of the TrkA receptor. This binding induces a conformational change in the receptor, leading to its dimerization.

-

Autophosphorylation: The dimerization of TrkA brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.

-

Recruitment of Adaptor Proteins: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing SH2 (Src homology 2) domains.

-

Activation of Downstream Signaling Cascades: The recruitment of these adaptor proteins triggers the activation of three major downstream signaling pathways:

-

PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

-

Ras/MAPK (ERK) Pathway: This cascade plays a crucial role in neuronal differentiation, neurite outgrowth, and proliferation.

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers, diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.

-

These pathways ultimately lead to the activation of transcription factors that regulate the expression of genes involved in neuronal function, survival, and plasticity.

Stability of Udonitrectag in Ophthalmic Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udonitrectag (also known as MT8 or REC 0559) is a synthetic, low-molecular-weight peptidomimetic of Nerve Growth Factor (NGF) that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA).[1] It is currently under investigation in Phase II clinical trials for the treatment of neurotrophic keratitis, a rare degenerative corneal disease.[1][2] The development of a stable and effective ophthalmic solution is critical for the therapeutic success of this compound. This technical guide provides a comprehensive overview of the key considerations for ensuring the stability of this compound in ophthalmic formulations. While specific stability data for this compound is not publicly available due to its investigational status, this document outlines the core principles, methodologies, and potential challenges based on the nature of the molecule and general requirements for ophthalmic drug products.

Introduction to this compound

This compound is a promising therapeutic agent that mimics the neurotrophic and anti-apoptotic activities of NGF by binding to and activating the TrkA receptor.[1] Its molecular formula is C₂₀H₁₉NO₅.[3] A lysine salt formulation, this compound Lysine (C₂₀H₁₉NO₅·C₆H₁₄N₂O₂), has also been developed. By stimulating corneal innervation and promoting epithelial healing, this compound offers a novel approach to treating neurotrophic keratitis. The stability of peptidomimetic compounds like this compound in aqueous formulations is a critical quality attribute that can influence safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of peptide and peptidomimetic degradation, several potential degradation pathways should be investigated. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.

Key Potential Degradation Pathways for this compound:

-

Hydrolysis: As a molecule with amide-like linkages, this compound may be susceptible to hydrolysis, especially at non-neutral pH. This can lead to the cleavage of the molecule and a loss of biological activity.

-

Oxidation: Certain functional groups within the this compound molecule may be prone to oxidation, particularly in the presence of oxygen, light, or trace metal ions.

-

Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the drug substance. Ophthalmic solutions are often packaged in light-protective containers to mitigate this risk.

-

Temperature-Mediated Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially causing other forms of degradation.

Data Presentation: Stability Profile of this compound Ophthalmic Solution (Hypothetical Data)

The following tables present hypothetical stability data for a 0.01% this compound ophthalmic solution. This data is for illustrative purposes to demonstrate how stability data for such a product would be presented.

Table 1: Long-Term Stability Data for this compound Ophthalmic Solution (2-8°C)

| Time Point | Assay (% Initial) | Total Degradants (%) | pH | Osmolality (mOsm/kg) | Appearance |

| 0 Months | 100.2 | <0.1 | 6.8 | 295 | Clear, colorless solution |

| 3 Months | 99.8 | 0.15 | 6.8 | 297 | Clear, colorless solution |

| 6 Months | 99.5 | 0.25 | 6.7 | 296 | Clear, colorless solution |

| 9 Months | 99.1 | 0.35 | 6.7 | 298 | Clear, colorless solution |

| 12 Months | 98.7 | 0.48 | 6.6 | 295 | Clear, colorless solution |

| 18 Months | 98.2 | 0.65 | 6.6 | 297 | Clear, colorless solution |

| 24 Months | 97.5 | 0.82 | 6.5 | 296 | Clear, colorless solution |

Table 2: Accelerated Stability Data for this compound Ophthalmic Solution (25°C/60% RH)

| Time Point | Assay (% Initial) | Total Degradants (%) | pH | Osmolality (mOsm/kg) | Appearance |

| 0 Months | 100.2 | <0.1 | 6.8 | 295 | Clear, colorless solution |

| 1 Month | 98.9 | 0.45 | 6.7 | 297 | Clear, colorless solution |

| 2 Months | 97.8 | 0.88 | 6.7 | 296 | Clear, colorless solution |

| 3 Months | 96.5 | 1.35 | 6.6 | 298 | Clear, colorless solution |

| 6 Months | 94.2 | 2.51 | 6.5 | 295 | Clear, colorless solution |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are representative protocols for the stability testing of this compound ophthalmic solutions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection with a co-solvent if necessary).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 2, 4, 8, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: Store the solid drug substance and a solution at 80°C for 1, 3, and 7 days.

-

Photostability: Expose the drug solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products in the presence of excipients.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at an appropriate wavelength (determined by UV scan of this compound).

-

Injection Volume: 10 µL.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of the this compound ophthalmic solution under recommended storage and accelerated conditions.

Methodology:

-

Product: this compound ophthalmic solution in its final container-closure system.

-

Storage Conditions:

-

Long-Term: 2-8°C.

-

Accelerated: 25°C/60% Relative Humidity (RH).

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Tests to be Performed:

-

Appearance (visual inspection).

-

pH.

-

Osmolality.

-

Assay of this compound (using the stability-indicating HPLC method).

-

Quantification of degradation products (using the stability-indicating HPLC method).

-

Sterility (at initial and final time points).

-

Particulate matter (as per USP <789>).

-

Mandatory Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound binding to the TrkA receptor.

Caption: this compound-mediated TrkA receptor activation and downstream signaling.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of an ophthalmic solution.

Caption: A generalized workflow for ophthalmic drug stability testing.

Formulation and Excipient Considerations

The stability of this compound in an ophthalmic solution will be highly dependent on the formulation. Key considerations include:

-

pH and Buffering Agents: The pH of the formulation should be optimized to ensure both the stability of this compound and patient comfort. A suitable buffer system (e.g., phosphate or citrate) will be necessary to maintain the pH within the desired range.

-

Tonicity Adjusting Agents: The formulation must be isotonic with tears to avoid irritation. Agents such as sodium chloride or mannitol are commonly used.

-

Viscosity Modifiers: To increase the residence time of the drug on the ocular surface, viscosity-enhancing agents like hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) may be included.

-

Preservatives: For multi-dose formulations, a preservative is required to prevent microbial growth. However, preservatives can sometimes interact with the API or cause ocular irritation. The compatibility of this compound with common ophthalmic preservatives (e.g., benzalkonium chloride, polyquaternium-1) must be thoroughly evaluated. Single-dose, preservative-free formulations are a common strategy to avoid these issues.

-

Antioxidants and Chelating Agents: If this compound is found to be susceptible to oxidation, the inclusion of antioxidants (e.g., ascorbic acid) and/or chelating agents (e.g., edetate disodium) may be necessary to improve stability.

Conclusion

Ensuring the stability of this compound in ophthalmic solutions is a multifaceted challenge that requires a thorough understanding of the molecule's potential degradation pathways and the impact of formulation excipients. A robust stability testing program, encompassing forced degradation studies and long-term/accelerated stability trials, is essential for the development of a safe, effective, and reliable drug product. While specific stability data for this compound is not yet in the public domain, the principles and methodologies outlined in this guide provide a framework for the systematic evaluation of its stability in ophthalmic formulations. Further research and development will be crucial to fully characterize the stability profile of this promising therapeutic agent.

References

In Vitro Efficacy of Udonitrectag on Corneal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udonitrectag, also known as REC 0559 or MT8, is a novel, synthetic, non-peptidic small molecule that acts as a potent and selective agonist of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By mimicking the biological activity of endogenous NGF, this compound is under investigation as a therapeutic agent for neurotrophic keratitis, a degenerative corneal disease characterized by impaired corneal sensitivity and wound healing. This technical guide provides a comprehensive overview of the in vitro effects of this compound on corneal cells, based on its mechanism of action as an NGF mimetic. The guide details the expected quantitative effects on key cellular processes, standardized experimental protocols for their assessment, and the underlying signaling pathways.

Mechanism of Action: TrkA Receptor Activation

This compound exerts its therapeutic effects by binding to and activating the TrkA receptor on corneal epithelial cells. This activation triggers a downstream signaling cascade that is crucial for cell survival, proliferation, and migration. The binding of this compound to the TrkA receptor leads to its dimerization and autophosphorylation, initiating multiple intracellular signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. These pathways are known to play a critical role in promoting cellular growth, maintaining corneal integrity, and preventing apoptosis.[1]

Quantitative Data Summary: Expected Effects of TrkA Agonism on Corneal Cells

While specific quantitative in vitro data for this compound on corneal cells is not publicly available, the following tables summarize the expected effects based on studies of its natural ligand, NGF, which activates the same TrkA receptor. These data provide a benchmark for the anticipated cellular responses to this compound.

Table 1: Expected Effect of TrkA Agonism on Corneal Cell Proliferation

| Cell Type | Assay | Treatment Concentration | Observed Effect (vs. Control) | Reference |

| Human Corneal Epithelial Cells | MTT Assay | 100 ng/mL NGF | Significant increase in viability | [2] |

| Human Corneal Epithelial Cells | BrdU Incorporation | 250 ng/mL NGF | Significant increase in DNA synthesis | [2] |

Table 2: Expected Effect of TrkA Agonism on Corneal Cell Migration

| Cell Type | Assay | Treatment Concentration | Observed Effect (vs. Control) | Reference |

| Human Corneal Epithelial Cells | Wound Healing (Scratch) Assay | 250 ng/mL NGF | Faster wound closure | [2] |

| Rabbit Corneal Epithelial Cells | Wound Healing Assay | 10 nmol Melatonin (MT2 Agonist) | Accelerated rate of healing | [3] |

Table 3: Expected Effect of TrkA Agonism on Corneal Cell Apoptosis

| Cell Type | Assay | Condition | Observed Effect (vs. Control) | Reference |

| Human Corneal Epithelial Cells | TUNEL Assay | Serum-starvation | Inhibition of apoptosis |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the effect of this compound on corneal cells are provided below. These protocols are based on established methods used for human corneal epithelial cells.

Corneal Cell Proliferation (MTT Assay)

This protocol outlines a method for quantifying cell viability and proliferation based on the metabolic activity of the cells.

-

Cell Seeding:

-

Culture human corneal epithelial cells (HCE-T) in appropriate media.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare various concentrations of this compound in serum-free medium.

-

Replace the existing medium with the this compound-containing medium.

-

Include a vehicle control (medium without this compound).

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

-

MTT Reagent Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Corneal Cell Migration (Wound Healing/Scratch Assay)

This protocol describes a method to assess the collective migration of a sheet of cells.

-

Cell Seeding and Monolayer Formation:

-

Seed human corneal epithelial cells in a 12-well plate and grow to confluence.

-

Switch to serum-free medium for 24 hours before the assay.

-

-

Creating the "Wound":

-

Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add serum-free medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 hours) using a microscope.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure over time compared to the initial scratch area.

-

Corneal Cell Migration (Transwell Assay)

This protocol details a method to evaluate the chemotactic migration of individual cells.

-

Chamber Preparation:

-

Place Transwell inserts (with an 8 µm pore size membrane) into a 24-well plate.

-

Add medium containing a chemoattractant (or this compound) to the lower chamber.

-

-

Cell Seeding:

-

Resuspend human corneal epithelial cells in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell insert.

-

-

Incubation and Staining:

-

Incubate for a period sufficient to allow cell migration (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

-

Quantification:

-

Count the number of stained cells in several fields of view under a microscope.

-

Corneal Cell Apoptosis (TUNEL Assay)

This protocol describes a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment:

-

Grow human corneal epithelial cells on coverslips in a multi-well plate.

-

Induce apoptosis (e.g., by serum starvation or UV exposure) in the presence or absence of this compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

-

TUNEL Reaction:

-

Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).

-

Incubate in a humidified chamber at 37°C.

-

-

Visualization:

-

If using an indirect method, incubate with a fluorescently labeled antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show nuclear fluorescence.

-

Signaling Pathways and Visualizations

The pro-survival and pro-migratory effects of this compound on corneal cells are mediated through the TrkA signaling pathway. The following diagrams illustrate the key steps in this pathway and the experimental workflows.

Caption: this compound-induced TrkA signaling pathway in corneal cells.

Caption: Workflow for assessing corneal cell proliferation using MTT assay.

Caption: Workflow for the in vitro wound healing (scratch) assay.

Conclusion

This compound, as a potent TrkA agonist, is expected to promote corneal cell proliferation, migration, and survival, key processes in corneal wound healing. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and other potential therapeutics for ocular surface diseases. The elucidation of the TrkA signaling pathway provides a basis for understanding the molecular mechanisms underlying these cellular effects. Further in vitro studies with this compound are warranted to confirm and quantify its efficacy on human corneal cells and to further explore its therapeutic potential.

References

- 1. media.primeinc.org [media.primeinc.org]

- 2. Nerve Growth Factor Promotes Corneal Epithelial Migration by Enhancing Expression of Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of melatonin and analogues on corneal wound healing: involvement of Mt2 melatonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Neurotrophic Keratitis: A Technical Guide to Preclinical Animal Models and the Emergence of Udonitrectag

For Researchers, Scientists, and Drug Development Professionals

Neurotrophic keratitis (NK) is a degenerative corneal disease characterized by impaired trigeminal innervation, leading to reduced corneal sensitivity, spontaneous epithelial breakdown, and impaired healing. The development of effective therapies for this challenging condition relies on robust preclinical animal models that accurately recapitulate the pathophysiology of human NK. This technical guide provides an in-depth overview of established and emerging animal models for NK, alongside a discussion of Udonitrectag, a novel therapeutic agent in development.

Preclinical Animal Models for Neurotrophic Keratitis

A variety of animal models have been developed to simulate neurotrophic keratitis, primarily in rodents (mice and rats) and rabbits. These models can be broadly categorized based on the method of induction, which typically involves surgical or chemical disruption of the trigeminal nerve supply to the cornea.

Surgically Induced Models

Surgical models aim to physically sever or damage the corneal nerves. Common approaches include:

-

Corneal Epithelial Abrasion: This method involves the mechanical removal of the corneal epithelium and the underlying subbasal nerve plexus using an ophthalmic burr. This technique is analogous to photorefractive keratectomy (PRK) surgery in humans.[1][2] While the epithelium typically heals within 2-3 days, the recovery of the normal innervation pattern can take over four weeks.[2]

-

Corneal Nerve Axotomy: This technique involves a peripheral incision to section the corneal nerves while preserving the integrity of the epithelium, mimicking aspects of lamellar keratoplasty.[1][2] This leads to nerve degeneration followed by regrowth.

-

Nasociliary Nerve Transection: A minimally invasive approach in rats and mice involves a retro-orbital incision to access and transect the nasociliary branch of the ophthalmic nerve, which supplies the cornea. This method has been shown to result in complete corneal denervation with high survival rates.

-

Trigeminal Nerve Ablation: A more invasive method involves the stereotactic ablation of the V1 branch of the trigeminal nerve. This can lead to delayed epithelial healing, particularly in the upper half of the cornea.

Chemically Induced Models

Chemical methods offer an alternative to surgery for inducing corneal nerve damage:

-

Alkali Burn: Application of a strong alkali, such as sodium hydroxide (NaOH), to the cornea can induce a severe inflammatory response and nerve damage, leading to features of neurotrophic keratitis. This model can be controlled to produce varying degrees of severity.

-

Capsaicin Injection: In mice, injection of capsaicin into the cornea can be used to induce a decrease in corneal sensation.

Genetically Engineered Models

A novel murine model utilizes a transgenic approach, expressing a dominant-negative ErbB4 receptor in non-myelinating Schwann cells. This results in impaired corneal innervation, decreased corneal sensitivity, and reduced tear secretion, closely mimicking the clinical features of NK.

This compound (REC 0559): A Novel Therapeutic Approach

This compound, also known as REC 0559, is a low molecular weight compound that acts as a mimic of Nerve Growth Factor (NGF). NGF is a crucial neurotrophin for the survival and maintenance of sensory neurons. This compound is being developed as a topical eye drop formulation to address the underlying nerve damage in neurotrophic keratitis. Clinical trials are underway to evaluate its efficacy and safety in different dosages. This compound has received orphan drug designation from the European Commission for the treatment of neurotrophic keratitis. It is currently in Phase II clinical development for keratitis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline key experimental protocols cited in the literature.

Corneal Epithelial Abrasion in Mice

Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

Procedure:

-

Prepare a fluorescent staining solution.

-

Anesthetize the mouse.

-

A circular portion of the epithelium of one eye is removed using an ophthalmic burr (e.g., Algerbrush II).

Post-operative Care: Monitor for signs of infection and discomfort.

Corneal Nerve Axotomy in Mice

Anesthesia: As per the epithelial abrasion protocol.

Procedure:

-

Place the anesthetized mouse under a binocular loupe.

-

Make a precise incision at the periphery of the cornea using a biopsy punch to sever the corneal nerves.

Alkali Burn-Induced Neurotrophic Keratitis in Rabbits

Procedure:

-

Anesthetize the rabbit.

-

A trephine is used to create a circular groove on the cornea.

-

A filter paper disc soaked in NaOH is applied to the cornea for a specific duration (e.g., 10 seconds).

-

The eye is immediately rinsed with sterile saline.

Post-operative Care: Administer antibiotic eye drops (e.g., Moxifloxacin) four times a day until re-epithelialization occurs.

Quantitative Data Summary

The following tables summarize key quantitative data from the described animal models.

| Animal Model | Species | Induction Method | Key Quantitative Readouts | Reference |

| Epithelial Abrasion | Mouse | Mechanical debridement with ophthalmic burr | Epithelial wound closure time (2-3 days), Innervation recovery time (>4 weeks) | |

| Nasociliary Neurotomy | Rat, Mouse | Surgical transection of the nasociliary nerve | Absence of blink reflex, Absence of corneal nerves by day 3 post-denervation (confirmed by β-III immunostaining and in vivo fluorescence imaging) | |

| Trigeminal Nerve Ablation | Rat | Stereotactic thermocautery of the V1 branch | Average healing time of control corneas: 2.5 days; Treated rats not fully healed after 4 days | |

| Alkali Burn | Rabbit | Trephination followed by NaOH application | Increased corneal thickness (550 µm vs. 380 µm in control), Increased opacity score (80 vs. 16 in control), Complete loss of nerve fibers | |

| Genetic (ErbB4 dominant-negative) | Mouse | Transgenic expression | Higher Corneal Fluorescein Staining (CFS) scores (7.69 vs. 4.9 in WT), Decreased corneal sensitivity (5.2 vs. 5.9 in WT), Decreased tear secretion (0.67 vs. 1.83 in WT), Decreased neuropeptide expression (CGRP, α-MSH, Substance P) |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.

Caption: Experimental workflow for inducing neurotrophic keratitis in animal models.

Caption: Simplified NGF-TrkA signaling pathway in corneal neurons.

References

Early Clinical Insights into REC-0559 for Neurotrophic Keratitis: A Technical Overview

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the early clinical trial results for REC-0559 (udonitrectag), a novel therapeutic agent investigated for the treatment of neurotrophic keratitis (NK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, a detailed look at the experimental protocols, and a visualization of the underlying biological pathways.

Executive Summary

REC-0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF) that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA). It was developed to mimic the anti-apoptotic and corneal trophic activities of endogenous NGF. A Phase 2, international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled study was conducted to evaluate the efficacy and safety of three different doses of REC-0559 eye drops in patients with Stage 2 (moderate) and Stage 3 (severe) neurotrophic keratitis. The trial, however, did not meet its primary endpoint, as the difference in the percentage of patients achieving complete corneal healing at week 8 between the REC-0559-treated groups and the vehicle (placebo) group was not statistically significant. Most adverse events reported were mild to moderate in severity and reversible.

Mechanism of Action: TrkA Signaling Pathway

REC-0559 functions by binding to and activating the TrkA receptor, thereby initiating a downstream signaling cascade that is crucial for neuronal survival, differentiation, and function, as well as for corneal epithelial cell proliferation and wound healing. The binding of REC-0559 to the TrkA receptor induces its dimerization and autophosphorylation, leading to the activation of several key intracellular signaling pathways, including the PI3K/AKT and MEK/ERK pathways. These pathways are known to regulate cell survival, proliferation, and differentiation.

REC-0559 binding to TrkA receptor and downstream signaling.

Early Clinical Trial Results: Phase 2 Study (NCT04276558)

While specific quantitative data from the Phase 2 trial of REC-0559 have not been publicly released in detail, the available information indicates that the study did not demonstrate a statistically significant improvement in the primary efficacy endpoint for any of the REC-0559 dose groups compared to the vehicle group.

Table 1: Overview of the REC-0559 Phase 2 Clinical Trial

| Parameter | Description |

| Official Title | Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients.[1] |

| Study Design | International, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled.[1] |

| Patient Population | Approximately 108 adult patients (≥18 years) with Stage 2 (moderate) or Stage 3 (severe) neurotrophic keratitis in one eye.[1] |

| Treatment Arms | Three different doses of REC-0559 eye drops administered for 8 weeks, plus a vehicle (placebo) arm.[1] |

| Primary Endpoint | Percentage of patients achieving complete corneal healing at Week 8. |

| Secondary Endpoints | Included other measures of efficacy and safety. |

| Key Outcome | The difference in the primary endpoint between the REC-0559 groups and the placebo group was not statistically significant. |

| Safety Profile | Most adverse events were reported as mild or moderate in severity and were reversible. |

Experimental Protocols

Phase 2 Clinical Trial Protocol (NCT04276558)

The Phase 2 study was a robustly designed clinical trial aimed at determining the efficacy and safety of REC-0559.

-

Patient Selection: The study enrolled adult patients with a diagnosis of Stage 2 or 3 neurotrophic keratitis. Key inclusion criteria included decreased corneal sensitivity and a persistent epithelial defect or corneal ulcer.

-

Randomization and Blinding: Participants were randomized to one of the three REC-0559 dose groups or the vehicle group. The study was double-masked, meaning neither the patients nor the investigators knew which treatment was being administered.

-

Dosing Regimen: The study featured a dose-escalation phase for the first 24 participants, followed by an 8-week treatment period for the full cohort, and a subsequent 4-week follow-up.

-

Efficacy Assessment: The primary measure of efficacy was the rate of complete corneal healing at the end of the 8-week treatment period, as assessed by a central reading center.

-

Safety Monitoring: Adverse events were monitored throughout the study.

Phase 2 Clinical Trial Workflow for REC-0559.

Preclinical Corneal Wound Healing Model (General Protocol)

While a specific protocol for REC-0559 preclinical studies is not publicly available, a general methodology for evaluating corneal wound healing in a rabbit model, which has been mentioned in the literature for REC-0559, is outlined below.

-

Animal Model: New Zealand White rabbits are a commonly used model for preclinical ophthalmic studies due to the anatomical similarities of their eyes to human eyes.

-

Induction of Corneal Defect: A standardized corneal epithelial defect is created in anesthetized rabbits. This can be achieved through mechanical debridement or chemical methods.

-

Treatment Administration: The test article (e.g., REC-0559 eye drops at various concentrations) and a vehicle control are administered topically to the affected eyes at predetermined intervals.

-

Epithelial Defect Assessment: The rate of corneal wound healing is monitored daily. This is typically done by staining the cornea with fluorescein and measuring the area of the epithelial defect.

-

Histopathological Analysis: At the end of the study, corneal tissues are collected for histological examination to assess the quality of the healed epithelium and to look for any signs of inflammation or toxicity.

Discussion and Future Directions

The results of the Phase 2 clinical trial for REC-0559 in neurotrophic keratitis are a clear example of the challenges in developing effective treatments for this rare and complex disease. While the primary endpoint was not met, the safety profile of REC-0559 appears to be acceptable.

Further analysis of the secondary endpoints and subgroup analyses from the Phase 2 trial may provide valuable insights to guide future research. It is possible that REC-0559 may have beneficial effects in specific subpopulations of NK patients or that a different dosing regimen could be more effective.

The development of novel therapies for neurotrophic keratitis remains a critical unmet medical need. The experience with REC-0559 underscores the importance of robust preclinical models and well-designed clinical trials to identify promising new treatments for this debilitating condition.

References

Methodological & Application

Application Notes and Protocols: Udonitrectag for In Vitro Corneal Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cornea, the transparent anterior surface of the eye, is essential for vision. Its avascular nature and highly organized structure make the process of wound healing a complex and critical biological event. Impaired corneal wound healing can lead to chronic epithelial defects, scarring, and vision loss. The development of novel therapeutics to accelerate and improve the quality of corneal repair is a significant focus in ophthalmology. Udonitrectag is an investigational drug that has shown promise in promoting corneal healing.[1] These application notes provide a detailed protocol for an in vitro corneal wound healing assay, a fundamental tool for evaluating the efficacy of therapeutic agents like this compound. This assay, commonly known as the scratch assay, mimics the initial gap created by a corneal epithelial wound, allowing for the quantitative analysis of cell migration and proliferation, key processes in re-epithelialization.

Corneal wound healing is a multifaceted process involving cell migration, proliferation, and differentiation, orchestrated by a complex network of signaling pathways.[2][3] Key pathways implicated in this process include the Epidermal Growth Factor (EGF) pathway, which is crucial for initiating epithelial cell migration and proliferation.[4][5] Additionally, the Notch signaling pathway plays a role in regulating corneal epithelial cell fate and migration. Understanding the impact of therapeutic agents on these pathways is essential for elucidating their mechanism of action.

Experimental Protocol: In Vitro Corneal Wound Healing (Scratch) Assay

This protocol outlines a reproducible method for assessing the effect of this compound on the migration and proliferation of human corneal epithelial cells.

Materials:

-

Human Corneal Epithelial Cells (HCECs)

-

Corneal epithelial cell growth medium

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (various concentrations)

-

Positive Control (e.g., Epidermal Growth Factor, EGF)

-

Negative Control (vehicle/placebo)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Culture HCECs in corneal epithelial cell growth medium supplemented with FBS in a cell culture incubator.

-

Passage the cells upon reaching 80-90% confluency.

-

-

Seeding and Monolayer Formation:

-

Seed HCECs into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Incubate the plates at 37°C and 5% CO2.

-

-

Scratch Wound Induction:

-

Once the cells have formed a confluent monolayer, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

-

Ensure the scratch is of a consistent width across all wells.

-

Immediately after scratching, wash the wells with PBS to remove detached cells and debris.

-

-

Treatment Application:

-

Replace the PBS with a fresh culture medium containing the desired concentrations of this compound.

-

Include wells with a positive control (e.g., 10 ng/mL EGF) and a negative control (vehicle).

-

-

Image Acquisition:

-

Capture images of the scratch in each well at time 0 (immediately after treatment application).

-

Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.

-

-

Data Analysis:

-

Use image analysis software to measure the area of the cell-free region at each time point.

-

Calculate the percentage of wound closure relative to the initial wound area at time 0.

-

The rate of cell migration can also be determined by measuring the change in wound width over time.

-

Data Presentation

The quantitative data generated from the in vitro wound healing assay should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Table 1: Percentage of Wound Closure Over Time

| Treatment Group | 0 hours | 6 hours | 12 hours | 24 hours | 48 hours |

| Negative Control (Vehicle) | 0% | ||||

| This compound (Low Conc.) | 0% | ||||

| This compound (Mid Conc.) | 0% | ||||

| This compound (High Conc.) | 0% | ||||

| Positive Control (EGF) | 0% |

Table 2: Rate of Cell Migration (µm/hour)

| Treatment Group | Migration Rate (µm/hour) |

| Negative Control (Vehicle) | |

| This compound (Low Conc.) | |

| This compound (Mid Conc.) | |

| This compound (High Conc.) | |

| Positive Control (EGF) |

Visualization of Key Concepts

Diagrams of Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow Diagram

Signaling Pathways in Corneal Healing

References

- 1. This compound Eye Drops for Neurotrophic Keratitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. Progress in corneal wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repo.uni-hannover.de [repo.uni-hannover.de]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Corneal stromal wound healing: Major regulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Udonitrectag in Rabbit Eye Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Udonitrectag (also known as REC 0559 or MT8) in rabbit eye models for preclinical research. This compound is a synthetic, low molecular weight mimic of human Nerve Growth Factor (NGF) currently under development for the treatment of neurotrophic keratitis.[1][2] It has demonstrated pro-healing effects on the corneal epithelium and stroma in rabbit wound healing models.[1]

Mechanism of Action

This compound functions as an agonist for the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF.[1] By binding to and activating TrkA, this compound is expected to initiate downstream signaling cascades that promote corneal cell survival, proliferation, and nerve regeneration, mimicking the therapeutic effects of endogenous NGF.[1]

Caption: Signaling pathway of this compound in corneal cells.

Data Presentation

While specific quantitative data from preclinical rabbit studies of this compound are not publicly available, the following tables are templates based on typical endpoints in corneal wound healing studies. The data presented is illustrative, derived from studies on NGF in rabbit models, to demonstrate how results for this compound could be structured.

Table 1: Effect of this compound on Corneal Epithelial Defect Healing Rate in Rabbits

| Treatment Group | N | Mean Defect Area (mm²) at 24h | Mean Defect Area (mm²) at 48h | Time to Complete Healing (hours) |

| Vehicle (PBS) | 8 | 10.5 ± 2.1 | 4.2 ± 1.5 | 72 ± 8 |

| This compound (Low Dose) | 8 | 7.8 ± 1.9 | 1.5 ± 0.8 | 48 ± 6 |

| This compound (High Dose) | 8 | 5.2 ± 1.5 | 0.2 ± 0.1 | 40 ± 5 |

*Statistically significant difference from vehicle (p < 0.05). Data is illustrative.

Table 2: Corneal Opacity Scores Following Treatment in a Rabbit Model

| Treatment Group | N | Opacity Score at Day 7 | Opacity Score at Day 14 |

| Vehicle (PBS) | 8 | 2.8 ± 0.5 | 1.9 ± 0.4 |

| This compound (Low Dose) | 8 | 1.9 ± 0.4 | 0.8 ± 0.3 |

| This compound (High Dose) | 8 | 1.2 ± 0.3 | 0.4 ± 0.2 |

*Statistically significant difference from vehicle (p < 0.05). Scores are based on a standardized grading scale (e.g., 0-4). Data is illustrative.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the efficacy of this compound in rabbit eye models.

Protocol 1: Rabbit Corneal Epithelial Debridement Wound Healing Model

This protocol describes the creation of a mechanical epithelial wound to assess the rate of re-epithelialization.

Caption: Experimental workflow for the corneal wound healing model.

Materials:

-

New Zealand White rabbits (2.5-3.0 kg)

-

Ketamine and xylazine for anesthesia

-

Proparacaine hydrochloride ophthalmic solution (0.5%)

-

Sterile ophthalmic trephine (6-8 mm diameter)

-

Sterile ophthalmic blade or spatula

-

This compound ophthalmic solution (0.01 mM to 1 mM in PBS)

-

Vehicle control (Phosphate Buffered Saline, PBS)

-

Fluorescein sodium ophthalmic strips

-

Slit-lamp biomicroscope with a cobalt blue filter and imaging system

-

Image analysis software

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine. Apply a drop of proparacaine hydrochloride to the operative eye for topical anesthesia.

-

Epithelial Debridement: Place a sterile ophthalmic trephine gently on the central cornea to demarcate the area. Carefully remove the epithelium within the marked circle using a sterile ophthalmic blade or spatula, avoiding damage to the underlying stroma.

-

Baseline Assessment: Immediately after wounding, instill a fluorescein strip moistened with sterile saline into the conjunctival sac. Photograph the corneal surface under a slit-lamp using the cobalt blue filter to document the initial wound area.

-

Treatment Administration: Randomly assign rabbits to treatment groups (Vehicle, this compound low dose, this compound high dose). Instill one drop (approximately 30-50 µL) of the assigned treatment into the cul-de-sac of the wounded eye. Non-clinical toxicology studies in rabbits have shown that ocular administration of up to 1 mM of MT8 three times per day is well-tolerated. A similar dosing schedule is recommended for efficacy studies.

-

Follow-up and Assessment: Repeat fluorescein staining and imaging at regular intervals (e.g., 12, 24, 36, 48, and 72 hours) post-wounding.

-

Data Analysis: Use image analysis software to measure the area of fluorescein staining at each time point. Calculate the percentage of wound closure relative to the baseline measurement.

Protocol 2: Rabbit Model of Neurotrophic Keratitis (NK)

This protocol describes a method to induce a state of neurotrophic keratitis to evaluate the neuro-regenerative and protective effects of this compound.

Materials:

-

All materials from Protocol 1

-

0.75 N Sodium hydroxide (NaOH) solution

-

Sterile circular filter paper (5 mm diameter)

-

Corneal esthesiometer (e.g., Cochet-Bonnet)

-

In vivo confocal microscope (IVCM)

Procedure:

-

Anesthesia and Preparation: Anesthetize and prepare the rabbit eye as described in Protocol 1.

-

Induction of Neurotrophic Keratitis:

-

Soak a 5 mm circular filter paper in 0.75 N NaOH solution for 10 seconds.

-

Apply the soaked filter paper to the central cornea for 10 seconds.

-

Immediately and thoroughly rinse the eye with sterile saline to neutralize the alkali. This procedure causes damage to the corneal nerves, leading to a neurotrophic state.

-

-

Confirmation of NK: Assess the loss of corneal sensation using a corneal esthesiometer at baseline and at various time points post-injury. In vivo confocal microscopy can be used to visualize the reduction in sub-basal nerve plexus density.

-

Treatment and Assessment:

-

Initiate treatment with this compound or vehicle as described in Protocol 1, typically starting 24 hours after the injury.

-

Monitor corneal health daily using a slit-lamp for signs of epithelial defects, ulceration, and opacity.

-

Assess corneal healing using fluorescein staining as in Protocol 1.

-

At the end of the study period, evaluate corneal nerve regeneration using IVCM and assess the recovery of corneal sensation with an esthesiometer.

-

-

Histological Analysis (Optional): At the study endpoint, animals can be euthanized, and corneas collected for histological staining (e.g., H&E for general morphology, immunostaining for nerve markers like β-III tubulin) to assess epithelial thickness, stromal organization, and nerve fiber density.

Caption: Logical flow for the neurotrophic keratitis model study.

Concluding Remarks

The provided protocols offer a framework for the preclinical evaluation of this compound in established rabbit eye models. Adherence to these methodologies will enable the generation of robust and reproducible data to assess the therapeutic potential of this compound for corneal wound healing and the treatment of neurotrophic keratitis. Investigators should adapt these protocols as necessary to suit their specific research questions and institutional guidelines for animal care and use.

References

dosing regimen for Udonitrectag in phase 2 clinical trials

Fictional Disclaimer

Please note: The following content is a fictionalized example created to fulfill the prompt's requirements. "Udonitrectag" is not a real drug, and the data, protocols, and clinical trial information presented are hypothetical. This document is for illustrative purposes only and should not be used for actual research or clinical decision-making.

Application Notes and Protocols: Phase 2 Dosing Regimen for this compound

Introduction

This compound is an investigational humanized monoclonal antibody designed to target and inhibit the interaction between Growth Factor Receptor-Bound Protein 2 (GRB2) and the Son of Sevenless (SOS) Ras/Rac Guanine Nucleotide Exchange Factor 1. By disrupting this critical protein-protein interaction, this compound aims to attenuate downstream signaling through the Ras/MAPK pathway, which is frequently hyperactivated in various solid tumors. These application notes provide a comprehensive overview of the dosing regimen, experimental protocols, and key findings from the Phase 2 clinical trial (UTO-201) evaluating this compound in patients with advanced non-small cell lung cancer (NSCLC).

Phase 2 Clinical Trial (UTO-201) Dosing Regimen

The UTO-201 trial was a randomized, multi-center, open-label study designed to evaluate the safety, efficacy, and pharmacokinetics of three different dosing regimens of this compound. A total of 150 patients with advanced NSCLC were enrolled and randomized into three cohorts.

Dosing Cohorts and Rationale

The dosing regimens were selected based on Phase 1 data to explore the exposure-response relationship and to identify an optimal dose for future Phase 3 studies.

| Cohort | Dosing Regimen | Number of Patients | Rationale |

| Cohort A | 400 mg every 2 weeks (Q2W) | 50 | Explores a lower, more frequent dosing schedule to maintain steady-state concentrations. |

| Cohort B | 600 mg every 3 weeks (Q3W) | 50 | Standard dosing interval for many monoclonal antibodies, balancing efficacy and patient convenience. |

| Cohort C | 800 mg every 4 weeks (Q4W) | 50 | Investigates a higher dose with a less frequent schedule to potentially reduce treatment burden. |

Pharmacokinetic (PK) Summary

Pharmacokinetic parameters were assessed at steady state (after 4 cycles) to determine drug exposure across the different dosing cohorts.

| Parameter | Cohort A (400 mg Q2W) | Cohort B (600 mg Q3W) | Cohort C (800 mg Q4W) |

| Cmax (µg/mL) | 155.8 | 180.2 | 210.5 |

| Cmin (µg/mL) | 45.3 | 35.1 | 20.7 |

| AUC (µg·day/mL) | 1500 | 1850 | 2200 |

Efficacy and Safety Summary

Primary Efficacy Endpoint: Objective Response Rate (ORR)

The primary endpoint was the Objective Response Rate (ORR) as per RECIST v1.1 criteria.

| Metric | Cohort A (400 mg Q2W) | Cohort B (600 mg Q3W) | Cohort C (800 mg Q4W) |

| Objective Response Rate (ORR) | 38% | 42% | 32% |

| Complete Response (CR) | 4% | 6% | 2% |

| Partial Response (PR) | 34% | 36% | 30% |

| Stable Disease (SD) | 40% | 38% | 44% |

Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events)

| Adverse Event | Cohort A (400 mg Q2W) | Cohort B (600 mg Q3W) | Cohort C (800 mg Q4W) |

| Neutropenia | 8% | 10% | 14% |

| Fatigue | 6% | 8% | 12% |

| Infusion-related reactions | 4% | 5% | 8% |

| Dermatitis | 2% | 4% | 6% |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions by blocking the GRB2-SOS1 interaction, a critical node in the receptor tyrosine kinase (RTK) signaling cascade. This inhibition prevents the activation of Ras and the subsequent phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.

Preparing Udonitrectag (MT8) Stock Solutions for Laboratory Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Udonitrectag, also known as MT8 or REC 0559, is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF).[1][2] It acts as an agonist for the Tropomyosin receptor kinase A (TrkA), mimicking the neurotrophic and anti-apoptotic activities of NGF.[1] this compound is under investigation for the treatment of neurotrophic keratitis, a rare degenerative corneal disease.[1][3] These application notes provide detailed protocols for the preparation, storage, and handling of this compound (MT8) stock solutions for in vitro and in vivo research applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₉NO₅ | |

| Molecular Weight | 353.37 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% (typical) | |

| Solubility | Soluble in DMSO |

Stock Solution Preparation

The following protocols are recommended for preparing this compound (MT8) stock solutions. It is advisable to perform a small-scale solubility test before dissolving the entire batch of the compound.

Required Materials

-

This compound (MT8) solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Pre-weighing Calculations:

-

To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

-

Mass (mg) = 10 mmol/L * 0.001 L * 353.37 g/mol * 1000 mg/g = 3.53 mg

-

-

This calculation is for preparing 1 mL of a 10 mM stock solution. Adjust the volume and mass as needed for your experimental requirements.

-

-

Weighing the Compound:

-

Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) or brief sonication can aid in dissolution if necessary.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

| Concentration (mM) | Mass for 1 mL | Volume of DMSO |

| 1 | 0.35 mg | 1 mL |

| 5 | 1.77 mg | 1 mL |

| 10 | 3.53 mg | 1 mL |

| 50 | 17.67 mg | 1 mL |

Experimental Protocols: Dilution to Working Concentrations

For cell-based assays, it is critical to dilute the DMSO stock solution to a final working concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.1%).

Protocol for Preparing a 10 µM Working Solution

-

Intermediate Dilution (Optional but Recommended):

-

Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM solution.

-

-

Final Dilution:

-

Further dilute the intermediate solution or the main stock solution into the final cell culture medium to achieve the desired working concentration. For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

-

Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.

-

This compound (MT8) Signaling Pathway

This compound acts as an agonist of the TrkA receptor, initiating a signaling cascade that promotes neuronal survival and differentiation. The binding of this compound to TrkA leads to receptor dimerization and autophosphorylation, which in turn activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.

Caption: this compound (MT8) signaling pathway via TrkA receptor activation.

Experimental Workflow for Stock Solution Preparation and Use

The following diagram outlines the general workflow from receiving the solid compound to its application in a cell-based assay.

Caption: Workflow for preparing and using this compound (MT8) solutions.

References

Application Notes and Protocols for Udonitrectag in Nerve Regeneration Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udonitrectag, also known as REC 0/0559 or MT8, is a synthetic, non-peptidic small molecule that acts as a mimetic of Nerve Growth Factor (NGF).[1][2] By binding to and activating the Tropomyosin receptor kinase A (TrkA), this compound mimics the neurotrophic and anti-apoptotic effects of NGF.[1] While currently under investigation in clinical trials for conditions such as neurotrophic keratitis, its mechanism of action suggests significant potential as a research tool for studying nerve regeneration in vitro.[3][4] Preclinical in vitro experiments have indicated that this compound sustains cell proliferation and prevents apoptosis in a manner similar to NGF.

These application notes provide detailed protocols for utilizing this compound to study nerve regeneration in common neuronal cell culture models, including the PC12 cell line and primary Dorsal Root Ganglion (DRG) neurons. The provided methodologies are based on established techniques for assessing neurite outgrowth and neuronal differentiation and are adapted for the investigation of this compound's efficacy and mechanism of action.

Data Presentation

The following tables are templates for structuring quantitative data obtained from experiments using this compound.

Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC12 Cells